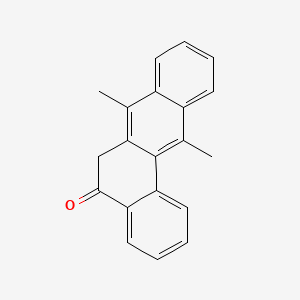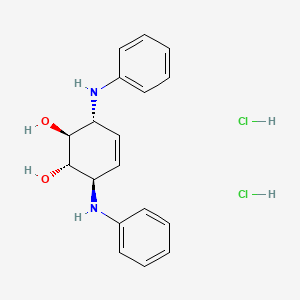
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexene ring with two hydroxyl groups and two phenylamino groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through a dihydroxylation reaction, typically using osmium tetroxide (OsO4) as a catalyst. The phenylamino groups are then added via a nucleophilic substitution reaction, where aniline reacts with the diol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylamino groups can be reduced to form primary amines.
Substitution: The phenylamino groups can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of cyclohexene-1,2-dione or cyclohexene-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-bis(phenylamino)cyclohexane-1,2-diol.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves its interaction with specific molecular targets. The phenylamino groups can form hydrogen bonds with proteins, altering their structure and function. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate enzyme activity and signal transduction pathways makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene-1,2-diol: Lacks the phenylamino groups, making it less versatile in chemical reactions.
3,6-Diphenylamino-cyclohexane: Lacks the hydroxyl groups, reducing its potential for redox reactions.
Cyclohexene-1,2-dione: An oxidized form with different chemical properties.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride is unique due to the presence of both hydroxyl and phenylamino groups, allowing it to participate in a wide range of chemical reactions. Its structural features enable it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
137866-75-2 |
|---|---|
Molekularformel |
C18H22Cl2N2O2 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
(1S,2S,3R,6R)-3,6-dianilinocyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C18H20N2O2.2ClH/c21-17-15(19-13-7-3-1-4-8-13)11-12-16(18(17)22)20-14-9-5-2-6-10-14;;/h1-12,15-22H;2*1H/t15-,16-,17+,18+;;/m1../s1 |
InChI-Schlüssel |
LTEOQUHDWHAEEG-IMUYSXADSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NC3=CC=CC=C3.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC2C=CC(C(C2O)O)NC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


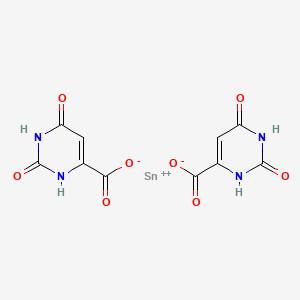


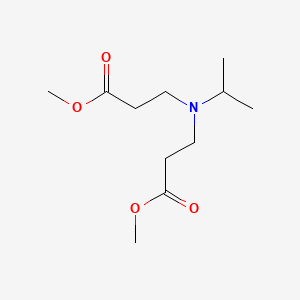

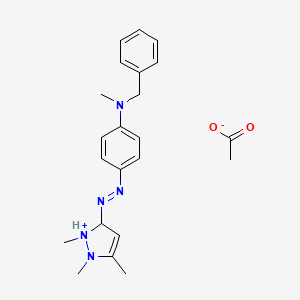
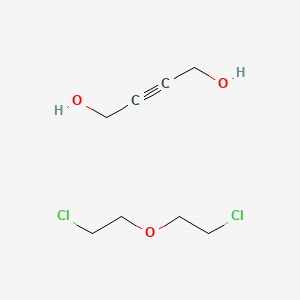
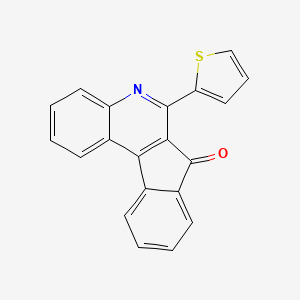
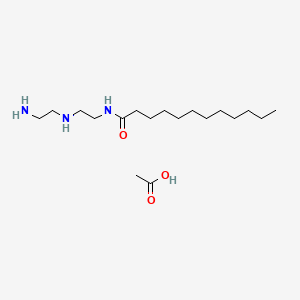

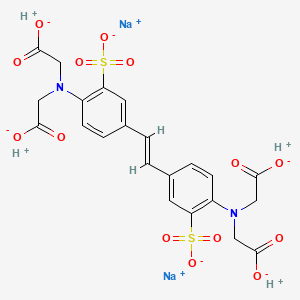

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
